molecular formula C12H22ClNO6S B13593886 tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate

tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate

Cat. No.: B13593886
M. Wt: 343.82 g/mol
InChI Key: WZGBYSKUKGDPFL-MRVPVSSYSA-N
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Description

Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate is a complex organic compound that features a tert-butyl group, a tert-butoxycarbonyl group, and a chlorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate typically involves multiple steps. . The reaction conditions often require a controlled environment to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The flow microreactor system allows for precise control over reaction conditions, leading to higher efficiency and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chlorosulfonyl group makes it particularly reactive in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include tert-butyl hydroperoxide (TBHP) for oxidation reactions and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tert-butyl peresters, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate involves its reactivity with nucleophiles and oxidizing agents. The tert-butoxycarbonyl group provides stability, while the chlorosulfonyl group facilitates nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

Molecular Formula

C12H22ClNO6S

Molecular Weight

343.82 g/mol

IUPAC Name

tert-butyl (2S)-3-chlorosulfonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)8(7-21(13,17)18)14-10(16)20-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m1/s1

InChI Key

WZGBYSKUKGDPFL-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CS(=O)(=O)Cl)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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